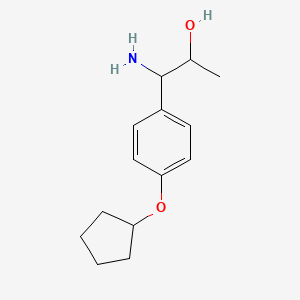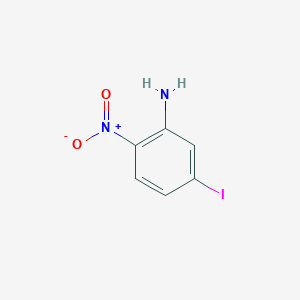
3-Fluoro-2-(fluoromethyl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(fluoromethyl)propane-1,2-diamine is a fluorinated diamine compound with the molecular formula C4H10F2N2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine typically involves the fluorination of a suitable precursor followed by amination. One common method involves the reaction of 3-chloro-2-(chloromethyl)propane-1,2-diamine with a fluorinating agent such as potassium fluoride (KF) under anhydrous conditions. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(fluoromethyl)propane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium fluoride (KF), sodium iodide (NaI)
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted diamines with different functional groups
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(fluoromethyl)propane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature, which can enhance binding affinity and specificity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(fluoromethyl)propane-1,2-diamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-(chloromethyl)propane-1,2-diamine
- 3-Bromo-2-(bromomethyl)propane-1,2-diamine
- 3-Iodo-2-(iodomethyl)propane-1,2-diamine
Uniqueness
3-Fluoro-2-(fluoromethyl)propane-1,2-diamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, enhanced metabolic stability, and improved binding affinity. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H10F2N2 |
|---|---|
Molekulargewicht |
124.13 g/mol |
IUPAC-Name |
3-fluoro-2-(fluoromethyl)propane-1,2-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-1-4(8,2-6)3-7/h1-3,7-8H2 |
InChI-Schlüssel |
YWJUDOZJZFQBHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CF)(CF)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)



![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)

![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)







